4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid
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Overview
Description
4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group and a pyrimidine moiety, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid involves multiple steps. The process typically starts with the preparation of the pyrimidine derivative, followed by the introduction of the butyl and phenyl groups. The final step involves the addition of the sulfonyl fluoride group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl chloride
- 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl bromide
Uniqueness
Compared to similar compounds, 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
21877-95-2 |
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Molecular Formula |
C21H24FN5O7S2 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C21H22FN5O3S.H2O4S/c22-31(29,30)18-11-7-15(8-12-18)20(28)26-17-9-5-14(6-10-17)3-1-2-4-16-13-25-21(24)27-19(16)23;1-5(2,3)4/h5-13H,1-4H2,(H,26,28)(H4,23,24,25,27);(H2,1,2,3,4) |
InChI Key |
YOAZYVMXUGJPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=CN=C(N=C2N)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)F.OS(=O)(=O)O |
Origin of Product |
United States |
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